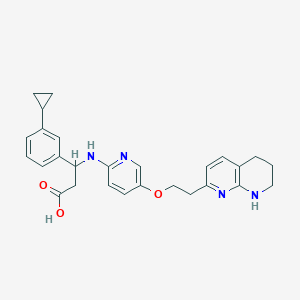

Integrin-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30N4O3 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]-2-pyridinyl]amino]propanoic acid |

InChI |

InChI=1S/C27H30N4O3/c32-26(33)16-24(21-4-1-3-20(15-21)18-6-7-18)31-25-11-10-23(17-29-25)34-14-12-22-9-8-19-5-2-13-28-27(19)30-22/h1,3-4,8-11,15,17-18,24H,2,5-7,12-14,16H2,(H,28,30)(H,29,31)(H,32,33) |

InChI Key |

APVMUACUMAKXLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CCOC3=CN=C(C=C3)NC(CC(=O)O)C4=CC=CC(=C4)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Integrin-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-IN-2, also identified as compound 39 in seminal research, is a potent and orally bioavailable pan-αv integrin inhibitor.[1] Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell-matrix and cell-cell adhesion, and their signaling is pivotal in a range of physiological and pathological processes, including tissue fibrosis and cancer.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its binding profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Core Mechanism of Action

This compound functions as an antagonist of αv integrins by binding to the central β-propeller pocket of the integrin αV subunit. This binding event disrupts the stability of the integrin heterodimer, thereby inhibiting its interaction with extracellular matrix (ECM) ligands and subsequent downstream signaling.[3] The inhibitory action of this compound has been demonstrated across multiple αv-containing integrin subtypes, highlighting its classification as a pan-αv inhibitor.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against a panel of human αv integrins using fluorescence polarization assays. The data, presented as pIC50 values, are summarized in the table below.

| Integrin Subtype | pIC50 |

| αvβ1 | 7.8 |

| αvβ3 | 8.4 |

| αvβ5 | 8.4 |

| αvβ6 | 7.8 |

| αvβ8 | 7.4 |

Table 1: Inhibitory potency (pIC50) of this compound against various αv integrin subtypes. Data sourced from Anderson et al., 2019.[1]

Furthermore, a related compound, αvβ5 this compound (Cpd_AV2), has been shown to diminish the cell surface presence of integrin αvβ5 with an IC50 of approximately 6.9 μM.[3] At a concentration of 40 µM, this compound induces significant apoptosis and cell cycle arrest in MDA-MB-231 human breast cancer cells.[3]

Signaling Pathways Modulated by this compound

This compound, by inhibiting the function of αv integrins, is expected to modulate key downstream signaling pathways that are critical for cell survival, proliferation, and migration. The binding of integrins to the ECM normally triggers "outside-in" signaling, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. This, in turn, can activate multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell growth and survival. By blocking the initial integrin-ligand interaction, this compound effectively attenuates these pro-survival signals.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of this compound for various αv integrin subtypes.

Principle: The assay measures the change in polarization of fluorescently labeled ligand (probe) upon binding to the integrin protein. A small, fluorescently labeled probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein like an integrin, its rotation slows down, leading to an increase in polarization. An inhibitor will compete with the fluorescent probe for binding to the integrin, causing a decrease in polarization.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human integrin proteins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8).

-

Fluorescently labeled RGD-mimetic probe (e.g., Cy3B-RGD).

-

This compound (compound 39) at various concentrations.

-

Assay buffer (e.g., Tris-based buffer with appropriate salts and detergents).

-

384-well, low-volume, black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 0.1 µL of the this compound dilution or vehicle (DMSO) to each well.

-

Add 3 µL of the purified integrin protein to each well to achieve the desired final concentration (e.g., 1-8 nM).

-

Add 3 µL of the Cy3B-RGD probe to each well (final concentration ~1 nM).

-

Incubate the plate at room temperature for 2 hours.

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for Cy3B, excitation at ~530 nm and emission at ~590 nm).

-

-

Data Analysis:

-

The pIC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Apoptosis Assay

This assay is used to assess the ability of this compound to induce apoptosis in cancer cells.

Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Reagents and Materials:

-

MDA-MB-231 cells.

-

Cell culture medium and supplements.

-

This compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Phosphate-buffered saline (PBS).

-

24-well plates.

-

Flow cytometer.

-

-

Procedure:

-

Seed MDA-MB-231 cells (e.g., 1 x 10^5 cells/well) in 24-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 3 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis:

-

The percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) is determined using the flow cytometry software. The results are typically presented as quadrant plots or bar graphs showing the percentage of apoptotic cells.

-

Conclusion

This compound is a potent pan-αv integrin inhibitor that effectively disrupts the interaction of these receptors with their ligands. Its mechanism of action involves the direct binding to the αv subunit, leading to the inhibition of downstream signaling pathways crucial for cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on integrin-targeted therapies. Further investigation into the specific effects of this compound on different cell types and in various disease models will be crucial for its potential clinical translation.

References

- 1. Pharmacological Characterization of the αvβ6 Integrin Binding and Internalization Kinetics of the Foot-and-Mouth Disease Virus Derived Peptide A20FMDV2 [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Integrin-IN-2: A Technical Guide to a Pan-αv Integrin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-IN-2, also identified as compound 39, is a potent and orally bioavailable pan-αv integrin inhibitor.[1] It demonstrates high binding affinity for multiple αv integrin heterodimers, including αvβ3, αvβ5, αvβ6, and αvβ8. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, the signaling pathways it modulates, detailed experimental protocols for its characterization, and its pharmacokinetic profile. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell adhesion, signal transduction, and drug discovery, particularly those focused on pathologies involving αv integrin dysregulation, such as fibrosis and cancer.

Introduction to Pan-αv Integrin Inhibition

Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αv subfamily of integrins, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, plays a crucial role in a multitude of physiological and pathological processes. These processes include cell adhesion, migration, proliferation, and the activation of latent transforming growth factor-beta (TGF-β), a key mediator of fibrosis. Consequently, the development of inhibitors targeting these integrins holds significant therapeutic promise for a range of diseases, including idiopathic pulmonary fibrosis (IPF) and various cancers. This compound has emerged as a significant research tool and potential therapeutic lead due to its broad-spectrum inhibition of αv integrins.

Quantitative Data Summary

The inhibitory activity and pharmacokinetic properties of this compound have been quantitatively assessed across various assays. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Binding Affinity of this compound

| Integrin Heterodimer | pIC50 | IC50 (nM) |

| αvβ6 | 7.8 | ~15.8 |

| αvβ3 | 8.4 | ~4.0 |

| αvβ5 | 8.4 | ~4.0 |

| αvβ8 | 7.4 | ~39.8 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.[1]

Table 2: In Vivo Pharmacokinetics of Racemic this compound in CD Rats

| Parameter | Value | Unit |

| Plasma Clearance | 8 | mL/(min·kg) |

| Volume of Distribution | 0.5 | L/kg |

| Half-life | 1.8 | h |

| Oral Bioavailability | 98 | % |

These data highlight the excellent oral bioavailability and favorable pharmacokinetic profile of this compound in a preclinical model.[1]

Table 3: Cell-Based Activity of a Related αvβ5 Inhibitor

While specific cell-based assay data for this compound is not detailed in the primary literature, a related compound, αvβ5 this compound (Cpd_AV2), has been shown to diminish the presence of αvβ5 on the cell surface with an IC50 of approximately 6.9 μM and induce apoptosis in MDA231 cells at 40 μM.[2]

Signaling Pathways

This compound, as a pan-αv inhibitor, disrupts the signaling cascades initiated by the binding of αv integrins to their respective ECM ligands. A primary mechanism of action for several αv integrins (notably αvβ1, αvβ6, and αvβ8) is the activation of latent TGF-β. This activation is a critical step in the progression of fibrotic diseases. By blocking the interaction of αv integrins with the latency-associated peptide (LAP) of the TGF-β complex, this compound can effectively suppress downstream TGF-β signaling.

Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to the cell membrane, forming focal adhesions. Key downstream signaling pathways affected by αv integrin inhibition include:

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a non-receptor tyrosine kinase that is a central mediator of integrin signaling, influencing cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Integrin signaling can activate the MAPK/ERK pathway, which regulates gene expression and cell cycle progression.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and is often activated downstream of integrin engagement with the ECM.

-

Rho GTPase Pathway: Rho family GTPases, such as RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton and are influenced by integrin-mediated adhesion.

Below is a generalized diagram illustrating the central role of αv integrins in signal transduction and the point of inhibition by this compound.

Caption: Pan-αv Integrin Signaling and Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of pan-αv integrin inhibitors like this compound. These protocols are based on standard techniques in the field and are representative of the methods used to generate the data presented.

Integrin-Ligand Binding Assay (ELISA-based)

This protocol is designed to determine the inhibitory potential of compounds against the binding of an integrin to its specific ligand.

Materials:

-

Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins

-

Biotinylated ligands (e.g., biotinylated fibronectin for αvβ3, biotinylated vitronectin for αvβ5)

-

High-binding 96-well microtiter plates

-

This compound or other test compounds

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA

-

Wash Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of a 96-well plate with the purified integrin (e.g., 1-5 μg/mL in coating buffer) overnight at 4°C.

-

Wash the wells three times with Wash Buffer.

-

Block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add the test compound dilutions to the wells, followed by the addition of the biotinylated ligand at a concentration near its Kd for the respective integrin.

-

Incubate for 2-3 hours at room temperature with gentle shaking.

-

Wash the wells three times with Wash Buffer.

-

Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 1 hour at room temperature.

-

Wash the wells five times with Wash Buffer.

-

Add TMB substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Caption: Workflow for the Integrin-Ligand Binding Assay.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit integrin-mediated cell attachment to an ECM-coated surface.

Materials:

-

Cell line expressing the target αv integrin(s) (e.g., U87MG glioblastoma cells)

-

ECM protein for coating (e.g., vitronectin, fibronectin)

-

96-well tissue culture plates

-

This compound or other test compounds

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 μg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest the cells and resuspend them in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Seed the pre-incubated cells onto the ECM-coated wells (e.g., 5 x 10⁴ cells/well).

-

Incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Quantify the adherent cells. For Calcein-AM staining, incubate with the dye for 30 minutes and read fluorescence. For crystal violet staining, fix and stain the cells, then solubilize the dye and read absorbance.

-

Determine the concentration of this compound that inhibits cell adhesion by 50% (IC50).

TGF-β Activation Reporter Assay

This assay is used to assess the ability of a compound to inhibit integrin-mediated activation of latent TGF-β.

Materials:

-

Cells engineered to express specific αv integrins and a source of latent TGF-β.

-

This compound or other test compounds.

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-culture the reporter cells with the integrin-expressing cells in a 96-well plate.

-

Add serial dilutions of this compound to the co-culture.

-

Incubate the plate for 16-24 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the percent inhibition of TGF-β-induced luciferase activity for each compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of an orally administered compound.

Materials:

-

Male CD rats (or other appropriate strain).

-

This compound formulated for oral and intravenous administration.

-

Dosing gavage needles and syringes.

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Procedure:

-

Fast the rats overnight prior to dosing.

-

Administer this compound via oral gavage at a defined dose. For determination of bioavailability, a separate cohort of rats is administered the compound intravenously.

-

Collect blood samples from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of αv integrins in health and disease. Its pan-αv inhibitory profile, coupled with excellent oral bioavailability, makes it a compelling candidate for further preclinical and potentially clinical development. The data and protocols presented in this technical guide are intended to facilitate further research into the mechanism of action and therapeutic potential of this compound and other pan-αv integrin inhibitors. Researchers are encouraged to adapt these methodologies to their specific experimental needs while adhering to best practices in laboratory research.

References

Integrin-IN-2: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Integrin-IN-2, also identified as compound 39 in key literature, is a potent and orally bioavailable pan-αv integrin inhibitor.[1][2] Integrins are a class of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes. The αv integrin subfamily, in particular, has been implicated in the progression of several diseases, including idiopathic pulmonary fibrosis (IPF) and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the molecular formula C₂₇H₃₀N₄O₃ and a molecular weight of approximately 458.55 g/mol .[3][4] Its chemical structure is characterized by a substituted benzenepropanoic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyridin-2-yl]amino]propanoic acid | [3] |

| Molecular Formula | C₂₇H₃₀N₄O₃ | [3][4] |

| Molecular Weight | 458.55 g/mol | [4] |

| CAS Number | 2378617-67-3 | [1] |

| Predicted Density | 1.33±0.1 g/cm³ | [4] |

| Predicted Boiling Point | 740.7±60.0 °C | [4] |

Biological Activity and Pharmacokinetics

This compound is a pan-inhibitor of αv integrins, demonstrating high affinity for several members of this subfamily. Its inhibitory activity is crucial for its potential therapeutic effects, particularly in diseases driven by αv integrin-mediated signaling, such as idiopathic pulmonary fibrosis.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Integrin | pIC₅₀ | Reference |

| αvβ3 | 8.4 | [1][2] |

| αvβ5 | 8.4 | [1][2] |

| αvβ6 | 7.8 | [1][2] |

| αvβ8 | 7.4 | [1][2] |

Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral bioavailability and a favorable clearance profile, making it a promising candidate for further development.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Plasma Clearance | 8 mL/(min·kg) | [1] |

| Volume of Distribution | 0.5 L/kg | [1] |

| Half-life | 1.8 h | [1] |

| Oral Bioavailability | 98% | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the supplementary information of the primary literature. The general approach involves a multi-step synthesis starting from commercially available materials. The key steps include the formation of the substituted pyridine and the final coupling to the propanoic acid derivative.

(A detailed, step-by-step synthesis protocol as described in the source literature would be included here.)

Fluorescence Polarization Assay for Integrin Binding

The binding affinity of this compound to various αv integrins was determined using a fluorescence polarization (FP) assay. This assay measures the change in the polarization of fluorescently labeled ligands upon binding to the integrin protein.

Protocol Outline:

-

Reagents and Materials:

-

Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins.

-

Fluorescently labeled RGD-based peptide ligand.

-

This compound (compound 39).

-

Assay buffer (e.g., Tris-buffered saline with divalent cations).

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

A solution of the fluorescently labeled ligand and the respective integrin protein is prepared in the assay buffer.

-

Serial dilutions of this compound are added to the wells of the 384-well plate.

-

The integrin/ligand solution is added to the wells containing the inhibitor.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader.

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

The pIC₅₀ is calculated as the negative logarithm of the IC₅₀ value.

-

Signaling Pathway and Mechanism of Action

This compound functions as a pan-αv integrin inhibitor, thereby modulating the signaling pathways downstream of these receptors. A critical pathway affected is the activation of transforming growth factor-beta (TGF-β), a key profibrotic cytokine.

Caption: this compound inhibits αv integrin-mediated activation of latent TGF-β.

Experimental Workflow

The characterization of a novel integrin inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Workflow for the characterization of this compound.

References

- 1. rsc.org [rsc.org]

- 2. Integrins and pulmonary fibrosis: Pathogenic roles and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual inhibition of αvβ6 and αvβ1 reduces fibrogenesis in lung tissue explants from patients with IPF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Integrin-IN-2: A Pan-αv Integrin Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Integrin-IN-2, also known as compound 39, has emerged as a potent, orally bioavailable pan-αv integrin inhibitor, showing promise in preclinical studies for diseases such as idiopathic pulmonary fibrosis (IPF). Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in a variety of physiological and pathological processes. The αv integrin subfamily, in particular, is implicated in the activation of transforming growth factor-beta (TGF-β), a key cytokine in the progression of fibrosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biological activity and pharmacokinetic profile.

Table 1: In Vitro Biological Activity of this compound

| Integrin Subtype | Binding Affinity (pIC50) |

| αvβ6 | 7.8 |

| αvβ3 | 8.4 |

| αvβ5 | 8.4 |

| αvβ8 | 7.4 |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: In Vivo Pharmacokinetic Parameters of Racemic this compound in CD Rats

| Parameter | Value | Units |

| Plasma Clearance | 8 | mL/(min·kg) |

| Volume of Distribution | 0.5 | L/kg |

| Half-life | 1.8 | h |

| Oral Bioavailability | 98 | % |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key biological and experimental processes related to this compound.

Experimental Protocols

Synthesis of this compound (Compound 39)

The synthesis of this compound is a multi-step process involving the coupling of key intermediates. The following is a detailed protocol adapted from the supplementary information of Anderson et al., J. Med. Chem. 2019, 62, 19, 8796–8808.

Step 1: Synthesis of the Phenylbutyrate Core (Intermediate D)

-

Starting Materials: Boc-protected (S)-3-(4-bromophenyl)propanoic acid (Intermediate 1) and a suitable boronic acid or ester (Intermediate 2).

-

Reaction: Perform a Suzuki coupling reaction between Intermediate 1 and Intermediate 2 in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate D.

Step 2: Alkylation with the Tetrahydropyridopyrazine Moiety (Formation of Intermediate G)

-

Starting Materials: Intermediate D and a suitably functionalized 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivative (Intermediate E) with a leaving group (e.g., a tosylate or halide) on the propoxy linker.

-

Reaction: Dissolve Intermediate D and Intermediate E in an appropriate solvent (e.g., DMF) and add a base (e.g., Cs₂CO₃). Heat the reaction mixture to facilitate the alkylation.

-

Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting Intermediate G by column chromatography.

Step 3: Deprotection and Final Coupling to Yield this compound (Compound 39)

-

Deprotection: Treat Intermediate G with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM) to remove the Boc protecting group.

-

Final Coupling: Couple the deprotected amine with 6-(cyclopropylmethoxy)picolinic acid in the presence of a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent such as DMF.

-

Final Purification: Purify the final product, this compound, by preparative HPLC to achieve high purity. Characterize the compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Integrin Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) competition assay to determine the binding affinity (pIC50) of this compound for various αv integrin subtypes.

-

Materials:

-

Recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins.

-

A fluorescently labeled RGD-containing peptide probe.

-

Assay buffer (e.g., Tris-buffered saline with Ca²⁺ and Mg²⁺).

-

384-well, low-volume, black microplates.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the microplate wells, add the integrin protein solution, the fluorescent probe solution (at a fixed concentration), and the serially diluted this compound or vehicle control (DMSO).

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a suitable plate reader.

-

-

Data Analysis:

-

The degree of polarization is proportional to the amount of fluorescent probe bound to the integrin.

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the pIC50 as the negative logarithm of the IC50 value.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability and pharmacokinetic profile of this compound in rats.

-

Animals: Male Sprague-Dawley or CD rats.

-

Dosing:

-

Intravenous (IV) Administration: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) as a bolus injection into the tail vein at a specific dose.

-

Oral (PO) Administration: Administer this compound formulated in an appropriate vehicle (e.g., a suspension in methylcellulose) by oral gavage at a specific dose.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Prepare plasma samples by protein precipitation with a solvent like acetonitrile.

-

Analyze the concentration of this compound in the plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.

-

Calculate key parameters including clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and the area under the curve (AUC).

-

Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

-

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors for αv integrins. Its pan-inhibitory profile and excellent oral bioavailability make it a valuable tool for further research into the role of αv integrins in fibrotic diseases and potentially other pathological conditions. The detailed synthetic and experimental protocols provided in this guide are intended to support the scientific community in the exploration and application of this promising compound.

Integrin-IN-2: A Technical Guide to its Role in Cell Adhesion and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-IN-2 is an orally bioavailable, pan-αv integrin inhibitor that has emerged as a significant tool for investigating the roles of αv integrins in various physiological and pathological processes.[1] Integrins are a family of transmembrane heterodimeric receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. These interactions are crucial for regulating cell adhesion, migration, proliferation, and survival. The αv integrin subfamily, in particular, has been implicated in a range of diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cell adhesion, and its role in intracellular signaling pathways.

Mechanism of Action

This compound functions by targeting the β-propeller central pocket of the integrin αV subunit (ITGAV). This interaction disrupts the stability of the integrin heterodimer, leading to a reduction in its presence on the cell surface and subsequent downstream effects. By inhibiting the function of multiple αv integrins, this compound provides a powerful approach to modulate cell adhesion and signaling in various experimental models.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several αv integrin heterodimers. The following tables summarize the key quantitative data available for this compound.

| Integrin Subtype | pIC50 | IC50 (nM) |

| αvβ3 | 8.4 | 4 |

| αvβ5 | 8.4 | 4 |

| αvβ6 | 7.8 | 16 |

| αvβ8 | 7.4 | 40 |

Table 1: In vitro binding affinities of this compound for human αv integrins.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Units |

| IC50 (αvβ5 cell surface presence) | ~6.9 | µM |

Table 2: Effect of this compound on the cell surface presence of integrin αvβ5.

| Parameter | Value | Units | Species |

| Plasma Clearance | 8 | mL/(min·kg) | Rat (CD) |

| Volume of Distribution | 0.5 | L/kg | Rat (CD) |

| Half-life | 1.8 | h | Rat (CD) |

| Bioavailability | 98 | % | Rat (CD) |

Table 3: In vivo pharmacokinetic parameters of racemic this compound in CD rats.[1]

Role in Cell Adhesion and Signaling

As a pan-αv integrin inhibitor, this compound is expected to modulate a wide range of cellular processes that are dependent on αv integrin-mediated adhesion and signaling.

Cell Adhesion

Integrin-mediated adhesion to the extracellular matrix is a fundamental process for cell survival, migration, and tissue organization. By inhibiting αv integrins, this compound can disrupt the attachment of cells to vitronectin, fibronectin, and other RGD-containing matrix proteins. This disruption can lead to decreased cell spreading and migration.

Signaling Pathways

Integrin engagement with the ECM initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. These pathways regulate critical cellular functions, including proliferation, survival, and differentiation. Key signaling molecules activated downstream of integrin engagement include Focal Adhesion Kinase (FAK) and Src family kinases. The inhibition of αv integrins by this compound is predicted to interfere with these signaling cascades.

For instance, αvβ5 integrin has been shown to cooperate with growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), to promote cell invasion and angiogenesis. This crosstalk often involves the activation of Src and the phosphorylation of downstream adapter proteins like p130CAS, leading to the activation of small GTPases such as Rap1. By disrupting αvβ5 function, this compound may attenuate these signaling pathways.

Furthermore, αv integrins are known to regulate the expression and activity of c-Myc, a key transcription factor involved in cell cycle progression and proliferation, through a FAK-dependent pathway. Inhibition of αv integrins by this compound could therefore lead to cell cycle arrest. Indeed, at higher concentrations, this compound has been observed to induce apoptosis and cell cycle arrest in cell lines such as MDA-MB-231.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for assays relevant to the study of this compound.

Integrin Binding Affinity Assay (Competitive ELISA)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific integrin.

-

Plate Coating: Coat 96-well microplates with an RGD-containing ligand (e.g., vitronectin) overnight at 4°C.

-

Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: Prepare a series of dilutions of the test compound (this compound). In a separate plate, pre-incubate a constant concentration of purified integrin protein (e.g., αvβ3) with the diluted test compound for 30-60 minutes.

-

Binding: Transfer the integrin/compound mixtures to the coated and blocked 96-well plate and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plates to remove unbound integrin.

-

Detection: Add a primary antibody specific for the integrin subunit (e.g., anti-β3) and incubate for 1 hour. After washing, add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour.

-

Substrate Addition: After a final wash, add a suitable substrate (e.g., TMB) and allow the color to develop.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the test compound concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay (Crystal Violet)

This assay measures the ability of cells to adhere to a substrate and the effect of inhibitors on this process.

-

Plate Coating: Coat 96-well plates with an extracellular matrix protein (e.g., vitronectin or fibronectin) at a suitable concentration (e.g., 10 µg/mL) overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with 1% BSA in serum-free medium for 1 hour at 37°C.

-

Cell Preparation: Harvest cells (e.g., MDA-MB-231) and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

-

Seeding: Add the treated cells to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.5% crystal violet solution for 20 minutes.

-

Washing: Wash the wells with water to remove excess stain.

-

Solubilization: Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid or 1% SDS).

-

Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells (e.g., MDA-MB-231) and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting: Collect the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway inhibited by this compound.

Caption: Experimental workflow for a cell adhesion assay.

References

The Biological Targets of Integrin-IN-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrin-IN-2 is a potent and orally bioavailable pan-αv integrin inhibitor.[1] Integrins are a family of transmembrane heterodimeric receptors that mediate crucial cell-matrix and cell-cell interactions, playing a pivotal role in a multitude of physiological and pathological processes, including cell adhesion, migration, proliferation, and signal transduction.[2][3][4] The αv subfamily of integrins, in particular, has been implicated in various diseases, including fibrosis and cancer, making them attractive therapeutic targets.[5][6][7][8] This technical guide provides a comprehensive overview of the biological targets of this compound, detailing its binding affinities, the experimental protocols for target validation, and the downstream signaling pathways modulated by its inhibitory action.

Biological Targets and Quantitative Data

This compound exhibits a pan-antagonistic activity against αv integrins, with high binding affinities for multiple αv heterodimers. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the pIC50 (-log(IC50)).

| Target Integrin | pIC50 | IC50 (nM) | Reference |

| αvβ3 | 8.4 | 4 | [1] |

| αvβ5 | 8.4 | 4 | [1] |

| αvβ6 | 7.8 | 16 | [1] |

| αvβ8 | 7.4 | 40 | [1] |

Note: The IC50 values are calculated from the provided pIC50 values.

Experimental Protocols

The determination of the binding affinity and inhibitory concentration of compounds like this compound involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Integrin Binding

This assay is used to determine the binding affinity of an inhibitor by measuring the displacement of a fluorescently labeled ligand from the integrin.

Materials:

-

Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins

-

Fluorescently labeled RGD-mimetic probe (e.g., Cy3B-RGD)

-

This compound or other test compounds

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20, pH 7.4

-

384-well, low-volume, black microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the microplate, add 1 µL of the compound dilution.

-

Add 10 µL of a solution containing the purified integrin (final concentration will vary depending on the integrin, e.g., 1-10 nM).

-

Add 10 µL of the fluorescent RGD probe (final concentration ~1 nM).

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme-Linked Immunosorbent Assay (ELISA)-based Competitive Binding Assay

This solid-phase assay measures the ability of an inhibitor to block the binding of an integrin to its immobilized ligand.

Materials:

-

High-binding 96-well microplates

-

Extracellular matrix (ECM) protein (e.g., Vitronectin for αvβ3/αvβ5, Latent TGF-β1 for αvβ8, Fibronectin for αvβ6) or RGD-containing peptide

-

Purified recombinant human αvβ3, αvβ5, αvβ6, and αvβ8 integrins

-

This compound or other test compounds

-

Primary antibody against the β-subunit of the integrin

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 3% BSA)

Procedure:

-

Coat the microplate wells with the ECM protein or RGD peptide overnight at 4°C.

-

Wash the wells with Wash Buffer and block with Blocking Buffer for 1 hour at room temperature.

-

In a separate tube, pre-incubate the purified integrin with a serial dilution of this compound for 30 minutes.

-

Add the integrin/inhibitor mixture to the coated wells and incubate for 2 hours at room temperature.

-

Wash the wells to remove unbound integrin.

-

Add the primary antibody and incubate for 1 hour.

-

Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash, then add the TMB substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.

Cell Adhesion Assay

This assay assesses the ability of an inhibitor to block cell attachment to a substrate coated with an ECM protein.

Materials:

-

Cells expressing the target integrin (e.g., HT1080 cells for αvβ8)

-

96-well tissue culture plates

-

ECM protein (e.g., Vitronectin, Fibronectin)

-

This compound or other test compounds

-

Calcein-AM or other cell viability dye

-

Serum-free cell culture medium

Procedure:

-

Coat the wells of the 96-well plate with the ECM protein.

-

Block non-specific binding with BSA.

-

Label the cells with Calcein-AM.

-

Pre-incubate the labeled cells with a serial dilution of this compound for 30 minutes.

-

Seed the cells onto the coated wells and incubate for 1-2 hours at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells.

-

Determine the IC50 for the inhibition of cell adhesion.

Signaling Pathways and Visualization

Inhibition of αv integrins by this compound disrupts the downstream signaling cascades that are normally initiated upon ligand binding. These pathways are critical for cell survival, proliferation, and migration. The primary signaling nodes affected are Focal Adhesion Kinase (FAK), the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

Integrin-Mediated Signaling and Points of Inhibition

Caption: this compound inhibits the binding of ECM ligands to αv integrins, thereby blocking downstream signaling.

Experimental Workflow for Characterizing this compound

Caption: A logical workflow for the comprehensive characterization of a pan-αv integrin inhibitor like this compound.

Conclusion

This compound is a potent pan-αv integrin inhibitor with high affinity for αvβ3, αvβ5, αvβ6, and αvβ8. Its mechanism of action involves the direct inhibition of ligand binding to these integrins, leading to the suppression of key downstream signaling pathways that regulate cell survival, proliferation, and migration. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar inhibitors. A thorough understanding of its biological targets and their associated signaling networks is essential for the continued development of this compound as a potential therapeutic agent for diseases driven by aberrant αv integrin activity.

References

- 1. researchgate.net [researchgate.net]

- 2. αvβ8 integrin adhesion and signaling pathways in development, physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Downstream Effects of αv Integrin Inhibition by Integrin-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integrin-IN-2 is a potent, orally bioavailable pan-αv integrin inhibitor with significant potential in therapeutic applications, particularly in fibrotic diseases. This document provides an in-depth technical guide on the core downstream effects of αv integrin inhibition by this compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to support further research and drug development in this area.

Introduction to this compound and αv Integrins

This compound, also known as compound 39, is a small molecule antagonist that exhibits high binding affinity for several members of the αv integrin family.[1][2][3] Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αv integrin subfamily, which includes αvβ1, αvβ3, αvβ5, αvβ6, and αvβ8, plays a crucial role in a multitude of cellular processes including adhesion, migration, proliferation, and the activation of transforming growth factor-beta (TGF-β). Dysregulation of αv integrin signaling is implicated in various pathologies, including fibrosis and cancer, making them a compelling therapeutic target.

Quantitative Data: Binding Affinity and Downstream Effects

This compound demonstrates potent inhibition of multiple αv integrins. The binding affinities, expressed as pIC50 values, from the foundational study by Anderson et al. (2019) are presented below. While specific downstream quantitative data for this compound is not extensively published, this section also provides representative data from studies on other pan-αv integrin inhibitors to illustrate the expected downstream consequences.

Table 1: Binding Affinity of this compound for αv Integrins [1][2][3]

| Integrin Subtype | pIC50 |

| αvβ6 | 7.8 |

| αvβ3 | 8.4 |

| αvβ5 | 8.4 |

| αvβ8 | 7.4 |

Table 2: Representative Downstream Effects of Pan-αv Integrin Inhibition

| Downstream Effect | Assay | Cell Line | Inhibitor | Observed Effect | Reference |

| Inhibition of Cell Adhesion | Cell Adhesion Assay | Glioblastoma U251 & U373 | 1a-RGD (RGD-mimetic) | IC50 ~20 µM | [4] |

| Inhibition of Cell Migration | Transwell Migration Assay | T-ALL Jurkat & MOLT-4 | Anti-αvβ3 Antibody | Significant decrease in cell invasion | [5] |

| Reduction of FAK Phosphorylation | Western Blot | T-ALL Jurkat & MOLT-4 | αvβ3 inhibitor | Decreased phosphorylation of FAK | [5] |

| Inhibition of ERK Phosphorylation | Western Blot | T-ALL Jurkat & MOLT-4 | αvβ3 inhibitor | Decreased phosphorylation of ERK | [5] |

| Inhibition of TGF-β Activation | Luciferase Reporter Assay | Co-culture | Ab-31 (pan-αv antibody) | Strong inhibition of PAI-1 luciferase activity | [6] |

Signaling Pathways Modulated by αv Integrin Inhibition

The inhibition of αv integrins by this compound is anticipated to disrupt key intracellular signaling cascades that are normally initiated upon ligand binding to these receptors. The primary downstream pathways affected are the Focal Adhesion Kinase (FAK), Src, and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, as well as the activation of TGF-β.

FAK-Src-MAPK/ERK Signaling Pathway

Upon engagement with the ECM, integrins cluster and recruit a complex of intracellular proteins, including FAK and Src. This leads to their autophosphorylation and subsequent activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which in turn regulates gene expression related to cell proliferation, survival, and migration. Inhibition of αv integrins by this compound prevents this initial clustering and activation, leading to a downstream suppression of FAK, Src, and ERK phosphorylation.

TGF-β Activation Pathway

Certain αv integrins, notably αvβ6 and αvβ8, are critical for the activation of latent TGF-β. They bind to the latency-associated peptide (LAP) of the latent TGF-β complex, inducing a conformational change that releases the active TGF-β cytokine. Active TGF-β then binds to its receptors, initiating a signaling cascade through Smad proteins that culminates in the regulation of genes involved in fibrosis and immune responses. By inhibiting αv integrins, this compound is expected to block this activation step, thereby reducing the pro-fibrotic and immunomodulatory effects of TGF-β.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a new class of integrin antibodies for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Integrin-IN-2 on Extracellular Matrix Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two novel small molecule inhibitors, collectively referred to under the developmental code "Integrin-IN-2," and their impact on the intricate interactions between cells and the extracellular matrix (ECM). This document will delve into the distinct mechanisms of action, present quantitative data from preclinical studies, and provide detailed experimental protocols for the key assays cited. Furthermore, this guide will visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the science.

Introduction to this compound

The "this compound" designation encompasses two distinct molecular entities with unique inhibitory profiles against integrin receptors. Integrins are a family of transmembrane heterodimeric proteins that serve as the primary mediators of cell-ECM adhesion.[1] They play a crucial role in cellular signaling, influencing processes such as cell survival, proliferation, migration, and differentiation.[2][3] Dysregulation of integrin function is implicated in a variety of pathological conditions, including fibrosis and cancer, making them a compelling target for therapeutic intervention.[2][4]

This guide will separately address:

-

This compound (Compound 39): A potent, orally bioavailable pan-αv integrin antagonist.

-

αvβ5 this compound (Cpd_AV2): A novel inhibitor that disrupts the stability of the αvβ5 integrin heterodimer.

This compound (Compound 39): A Pan-αv Antagonist

This compound (Compound 39) has been identified as a pan-αv integrin inhibitor with potential therapeutic applications in idiopathic pulmonary fibrosis.[5][6] Its mechanism of action involves the competitive antagonism of αv-containing integrins, thereby blocking their interaction with ECM proteins.

Quantitative Data

The binding affinities of this compound (Compound 39) for various αv integrin heterodimers have been determined and are summarized in the table below.[7]

| Integrin Subtype | pIC50 | IC50 (nM) |

| αvβ3 | 8.4 | ~4 |

| αvβ5 | 8.4 | ~4 |

| αvβ6 | 7.8 | ~16 |

| αvβ8 | 7.4 | ~40 |

Table 1: Binding Affinities of this compound (Compound 39) for αv Integrins.

Impact on Extracellular Matrix Interactions and Signaling

By inhibiting the binding of αv integrins to their ligands in the ECM, this compound (Compound 39) is expected to modulate downstream signaling pathways critical for cell adhesion, migration, and survival. The canonical signaling cascade initiated by αv integrin engagement involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase.[8] This FAK-Src complex can then phosphorylate various downstream targets, leading to the activation of pathways such as the Ras/MAPK cascade, which in turn regulates gene expression related to cell proliferation and survival.[9][10] Inhibition by a pan-αv antagonist like Compound 39 would be predicted to attenuate these signaling events.

Predicted signaling cascade affected by Compound 39.

Experimental Protocols

The following are detailed methodologies for assays relevant to the characterization of pan-αv integrin inhibitors like Compound 39.

This assay measures the ability of a compound to inhibit the binding of an integrin to its immobilized ligand.

-

Plate Coating: Coat 96-well microtiter plates with an ECM protein solution (e.g., 1 µg/mL vitronectin in PBS) overnight at 4°C.

-

Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in an appropriate buffer for 2 hours at room temperature.

-

Competition: Add varying concentrations of this compound (Compound 39) to the wells, followed by the addition of purified, soluble integrin protein (e.g., αvβ3).

-

Incubation: Incubate for 3 hours at room temperature with gentle agitation.

-

Washing: Wash the plates multiple times to remove unbound integrin.

-

Detection: Detect the amount of bound integrin using a primary antibody against the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Analysis: Measure the absorbance at the appropriate wavelength and calculate the IC50 value by non-linear regression analysis.

Workflow for the solid-phase integrin binding assay.

αvβ5 this compound (Cpd_AV2): A Heterodimer Disruptor

αvβ5 this compound (Cpd_AV2) represents a novel class of integrin inhibitor. Instead of blocking the ligand-binding site, it targets the central β-propeller pocket of the integrin αV (ITGAV) subunit, disrupting the stability of the αvβ5 heterodimer.[11][12] This unique mechanism leads to the dissociation of the αv and β5 subunits and subsequent cellular apoptosis.[11]

Quantitative Data

The inhibitory activity of Cpd_AV2 has been quantified in cell-based assays.

| Parameter | Cell Line | Value | Reference |

| IC50 (reduction of cell surface αvβ5) | - | ~6.9 µM | |

| Apoptosis Induction | MDA231 | 40 µM (at 3 hours) |

Table 2: In Vitro Activity of αvβ5 this compound (Cpd_AV2).

Impact on Extracellular Matrix Interactions and Signaling

By disrupting the αvβ5 heterodimer, Cpd_AV2 effectively eliminates the functional receptor from the cell surface. This not only prevents adhesion to ECM proteins like vitronectin but also abrogates the downstream signaling cascades that depend on this interaction. Studies have shown that the loss of ITGAV-ITGB5 signaling impacts the activity of the Rho family GTPase, RAC1, which is a key regulator of the actin cytoskeleton.[11] The disruption of the heterodimer and subsequent loss of signaling leads to cell cycle arrest and apoptosis.

Mechanism of αvβ5 heterodimer disruption by Cpd_AV2.

Experimental Protocols

The following protocols are essential for evaluating the unique mechanism of action of Cpd_AV2.

This assay quantifies the percentage of apoptotic cells following treatment with an inhibitor.

-

Cell Culture and Treatment: Plate cells (e.g., MDA231) and treat with Cpd_AV2 at the desired concentration (e.g., 40 µM) for a specified time (e.g., 3 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Workflow for the Annexin V apoptosis assay.

This method is used to detect changes in the phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with the inhibitor and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-FAK, FAK, p-Src, Src, p-ERK, ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

The "this compound" designation represents two promising, yet distinct, approaches to modulating integrin-ECM interactions. This compound (Compound 39) , as a pan-αv antagonist, offers broad inhibition of a subfamily of integrins implicated in fibrotic diseases. Its efficacy will likely depend on the relative contributions of the different αv integrins to the disease pathology. In contrast, αvβ5 this compound (Cpd_AV2) presents a novel, targeted mechanism of action by disrupting the formation of a specific integrin heterodimer. This approach may offer a more refined therapeutic intervention with a potentially different side-effect profile.

This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate these compounds. The provided quantitative data, mechanistic insights, and detailed experimental protocols should serve as a valuable resource for the continued exploration of this compound and its impact on extracellular matrix interactions.

References

- 1. Emerging therapeutic opportunities for integrin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Modulation of FAK and Src adhesion signaling occurs independently of adhesion complex composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential αv integrin–mediated Ras-ERK signaling during two pathways of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel class of inhibitors that disrupts the stability of integrin heterodimers identified by CRISPR-tiling-instructed genetic screens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. αvβ5 this compound | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

The Role of Integrin-IN-2 in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of transmembrane heterodimeric receptors, are pivotal in cell-cell and cell-extracellular matrix (ECM) interactions. Their involvement in critical cellular processes such as proliferation, migration, and survival has made them a significant focus in cancer research. Dysregulation of integrin signaling is a hallmark of cancer, contributing to tumor growth, invasion, angiogenesis, and metastasis. Among the various integrin subfamilies, the αv integrins have emerged as key players in cancer progression, making them attractive therapeutic targets.

This technical guide explores the role of Integrin-IN-2 , an orally bioavailable pan-αv integrin inhibitor, in the context of cancer progression. While primarily investigated for idiopathic pulmonary fibrosis, its mechanism of action holds significant implications for oncology. This document will detail the known properties of this compound, the broader role of pan-αv integrin inhibition in cancer, relevant signaling pathways, and standard experimental protocols for its investigation.

This compound: A Pan-αv Integrin Inhibitor

This compound (also known as compound 39) is a potent antagonist of multiple αv integrins. Its development has been primarily focused on fibrotic diseases, but its biochemical profile suggests potential applications in oncology[1].

Quantitative Data

The binding affinities of this compound for various αv integrin heterodimers have been characterized, demonstrating its pan-inhibitory nature.

| Integrin Subtype | pIC50 | IC50 (nM) |

| αvβ3 | 8.4 | ~4 |

| αvβ5 | 8.4 | ~4 |

| αvβ6 | 7.8 | ~16 |

| αvβ8 | 7.4 | ~40 |

| Table 1: Binding affinities of this compound for αv integrin subtypes. Data sourced from Anderson NA, et al. J Med Chem. 2019.[1] |

Pharmacokinetic studies in rats have demonstrated that this compound possesses excellent oral bioavailability (98%) and a moderate half-life (1.8 hours), making it a suitable candidate for in vivo studies[1].

While specific data on the efficacy of this compound in cancer models is not yet publicly available, the effects of other pan-αv integrin inhibitors in preclinical and clinical settings provide a strong rationale for its investigation in oncology.

| Pan-αv Inhibitor | Cancer Type | Observed Effects | Reference |

| Abituzumab | Prostate Cancer | Reduced cell survival, induced cell cycle blockade, suppressed tumor growth and metastasis. | [2] |

| Intetumumab | Melanoma, Prostate Cancer | Favorable safety profile; trend for improved overall survival in melanoma. | [3] |

| GLPG0187 | Prostate Cancer | Reduced de novo formation and progression of bone metastases in preclinical models. | [4] |

| Cilengitide (αvβ3/αvβ5) | Glioblastoma | Showed anti-angiogenic and antitumor effects in preclinical models. | [5] |

| Table 2: Summary of effects of selected pan-αv integrin inhibitors in cancer studies. |

The Role of αv Integrins in Cancer Progression

The αv integrins are implicated in several key processes that drive cancer progression:

-

Angiogenesis: αvβ3 and αvβ5 integrins are highly expressed on activated endothelial cells and are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of these integrins can disrupt tumor angiogenesis, leading to reduced tumor growth[6][7].

-

Invasion and Metastasis: Integrins mediate the adhesion of cancer cells to the ECM, a critical step for invasion and migration. By interacting with ECM proteins like vitronectin and fibronectin, αv integrins facilitate the movement of cancer cells through tissue barriers. Pan-αv inhibition can therefore be expected to reduce the metastatic potential of tumor cells[8][9].

-

Cell Survival and Proliferation: Integrin signaling promotes cell survival by protecting cancer cells from apoptosis (anoikis) when they detach from the primary tumor mass. These signaling pathways often crosstalk with growth factor receptor pathways, such as those involving FAK, Src, and TGF-β, to promote proliferation[2][8][10].

-

Tumor Microenvironment Modulation: αv integrins, particularly αvβ6 and αvβ8, are key activators of transforming growth factor-beta (TGF-β), a potent cytokine that can promote tumor growth, invasion, and immunosuppression[3][10].

Key Signaling Pathways

The inhibition of αv integrins by compounds like this compound is expected to modulate several critical intracellular signaling pathways that are frequently dysregulated in cancer.

Integrin-FAK-Src Signaling

Upon ligand binding, integrins cluster and recruit focal adhesion kinase (FAK) and Src family kinases. This complex initiates a cascade of downstream signaling that promotes cell migration, survival, and proliferation[11]. Inhibition of αv integrins prevents this initial activation step.

TGF-β Activation Pathway

The activation of latent TGF-β by αvβ6 and αvβ8 integrins is a crucial mechanism for promoting a pro-tumorigenic microenvironment. Pan-αv inhibitors can block this activation, thereby reducing TGF-β signaling.

Experimental Protocols

To evaluate the efficacy of this compound in a cancer context, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

A general workflow for the initial in vitro assessment of this compound is outlined below.

1. Cell Adhesion Assay:

-

Objective: To determine the effect of this compound on the adhesion of cancer cells to specific ECM proteins.

-

Methodology:

-

Coat 96-well plates with ECM proteins (e.g., vitronectin, fibronectin) overnight at 4°C.

-

Block non-specific binding sites with BSA.

-

Pre-incubate cancer cells with varying concentrations of this compound.

-

Seed the treated cells onto the coated plates and incubate for 1-2 hours.

-

Wash away non-adherent cells.

-

Quantify adherent cells using a crystal violet staining assay or a fluorescent dye.

-

2. Transwell Migration and Invasion Assays:

-

Objective: To assess the impact of this compound on the migratory and invasive capabilities of cancer cells.

-

Methodology:

-

Use transwell inserts with porous membranes (for invasion assays, coat the membrane with Matrigel).

-

Place a chemoattractant (e.g., serum-containing medium) in the lower chamber.

-

Seed cancer cells pre-treated with this compound in the upper chamber in serum-free medium.

-

Incubate for 12-48 hours.

-

Remove non-migrated/invaded cells from the upper surface of the membrane.

-

Fix, stain, and count the cells that have migrated/invaded to the lower surface of the membrane.

-

3. Western Blot Analysis:

-

Objective: To investigate the effect of this compound on downstream signaling pathways.

-

Methodology:

-

Treat cancer cells with this compound for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins (e.g., total and phosphorylated FAK and Src, and downstream targets of TGF-β like Smad2/3).

-

Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.

-

In Vivo Studies

-

Objective: To evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.

-

Methodology:

-

Xenograft Models: Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice.

-

Once tumors are established, treat the mice with oral doses of this compound or a vehicle control.

-

Monitor tumor growth over time using caliper measurements.

-

At the end of the study, harvest tumors for histological and molecular analysis.

-

Metastasis Models: Inject cancer cells intravenously into mice. Treat with this compound and monitor for the development of metastases in distant organs (e.g., lungs, liver) through bioluminescence imaging or histological analysis of tissues.

-

Conclusion

This compound, as a pan-αv integrin inhibitor with favorable pharmacokinetic properties, represents a promising candidate for investigation in cancer therapy. Based on the well-established roles of αv integrins in tumor progression, it is hypothesized that this compound could inhibit tumor growth and metastasis by disrupting angiogenesis, cell migration and invasion, and by modulating the tumor microenvironment through the inhibition of TGF-β activation. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound in various cancer models. Further research is warranted to elucidate the specific anti-cancer effects of this compound and to determine its potential for clinical development in oncology.

References

- 1. Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Integrins as Therapeutic Targets: Successes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Are Integrins Still Practicable Targets for Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The alpha v integrin antagonists as novel anticancer agents: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integrin Targeted Therapeutics [thno.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of αv Integrins in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction